2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pteridine core, and a trifluoromethylated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pteridine core: This involves the condensation of guanidine derivatives with appropriate aldehydes or ketones, followed by cyclization and oxidation steps.
Introduction of the sulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol derivative.
Attachment of the trifluoromethylated phenyl group: This can be achieved through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and sulfanyl group can be oxidized under appropriate conditions.
Reduction: The carbonyl group in the pteridine core can be reduced to form alcohol derivatives.
Substitution: The trifluoromethylated phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structural features and potential biological activities.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique properties may be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-[3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene]propanedinitrile
- Indole derivatives
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring, a pteridine core, and a trifluoromethylated phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H14F3N5O3S |
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Molecular Weight |
461.4 g/mol |
IUPAC Name |
2-[3-(furan-2-ylmethyl)-4-oxopteridin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H14F3N5O3S/c21-20(22,23)12-3-1-4-13(9-12)26-15(29)11-32-19-27-17-16(24-6-7-25-17)18(30)28(19)10-14-5-2-8-31-14/h1-9H,10-11H2,(H,26,29) |
InChI Key |
GYUARZNMJODBIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CO4)C(F)(F)F |
Origin of Product |
United States |
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